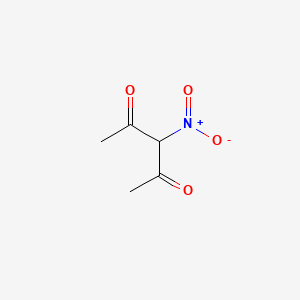
2,4-Pentanedione, 3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanedione, 3-nitro-: is an organic compound that belongs to the class of nitroketones It is a derivative of 2,4-pentanedione, where a nitro group (-NO2) is substituted at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-pentanedione, 3-nitro- typically involves the nitration of 2,4-pentanedione. This can be achieved by treating 2,4-pentanedione with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of 2,4-pentanedione, 3-nitro- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of safer nitrating agents and optimized reaction conditions can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Pentanedione, 3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ketones or enols.
Applications De Recherche Scientifique
Chemistry: 2,4-Pentanedione, 3-nitro- is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and as a precursor for the preparation of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and as a substrate in biochemical assays.
Industry: In the materials science industry, 2,4-pentanedione, 3-nitro- can be used in the synthesis of polymers and as a stabilizer in the production of certain materials.
Mécanisme D'action
The mechanism of action of 2,4-pentanedione, 3-nitro- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to modifications in their structure and function. The compound can also act as an electrophile, reacting with nucleophilic sites in enzymes and other proteins, thereby affecting their activity.
Comparaison Avec Des Composés Similaires
2,4-Pentanedione (Acetylacetone): A diketone with similar structural features but without the nitro group.
3-Nitroacetophenone: A nitroketone with a similar nitro group but different carbonyl positioning.
2-Nitropropane: A nitroalkane with a simpler structure.
Uniqueness: 2,4-Pentanedione, 3-nitro- is unique due to the presence of both a diketone and a nitro group in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications. The nitro group enhances the compound’s electrophilicity, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
32113-67-0 |
|---|---|
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
3-nitropentane-2,4-dione |
InChI |
InChI=1S/C5H7NO4/c1-3(7)5(4(2)8)6(9)10/h5H,1-2H3 |
Clé InChI |
TZYZJJBYPMTHJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


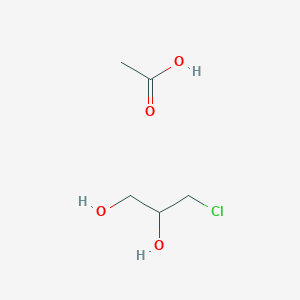
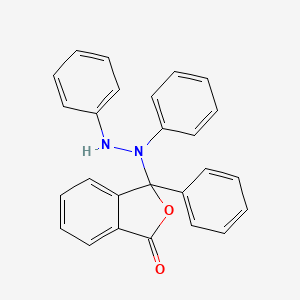
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
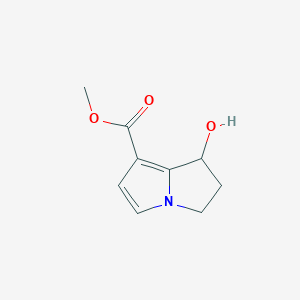
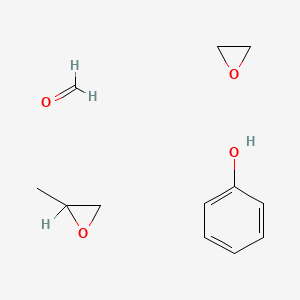
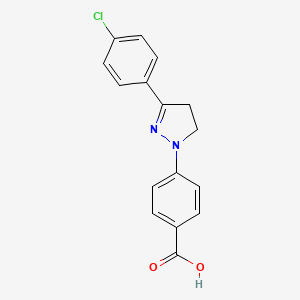

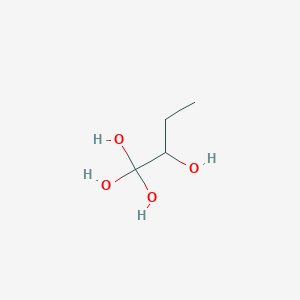


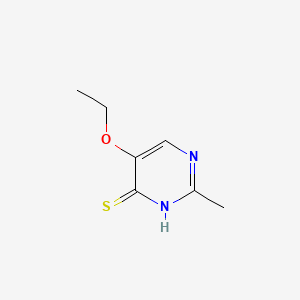
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

